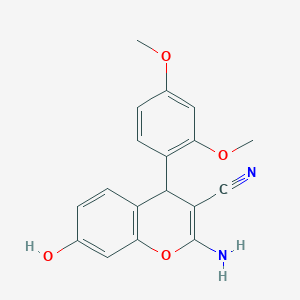![molecular formula C13H8ClN3O2 B11051056 4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B11051056.png)
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Materials: The oxazole-pyridine intermediate and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is typically performed in an inert solvent like dichloromethane, with a base such as pyridine to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multi-step organic synthesis
-
Formation of the Oxazole-Pyridine Core
Starting Materials: 2-aminopyridine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions to form the oxazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
-
Oxidation and Reduction Reactions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the oxazole ring.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific kinases involved in cell proliferation.
Mécanisme D'action
The mechanism of action of 4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways that the kinase regulates. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(pyridin-3-yl)benzamide: Lacks the oxazole ring, which may affect its binding affinity and specificity.
N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide: Contains a pyrazolo-pyridine ring instead of the oxazole-pyridine ring, which can alter its biological activity.
Uniqueness
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to its specific structural features, such as the fused oxazole-pyridine ring system, which can confer distinct biological activities and binding properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H8ClN3O2 |
|---|---|
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-5-3-8(4-6-9)12(18)16-11-10-2-1-7-15-13(10)19-17-11/h1-7H,(H,16,17,18) |
Clé InChI |
LDMJPJDUGIRCJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050976.png)
![5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline](/img/structure/B11050985.png)

![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
![Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11050992.png)
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B11050996.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051001.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate](/img/structure/B11051010.png)
![1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11051015.png)

![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11051023.png)
![2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B11051031.png)

![Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11051045.png)